3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide is a useful research compound. Its molecular formula is C29H25ClFN5O4S and its molecular weight is 594.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide is a novel organic molecule with potential pharmacological applications. Its complex structure includes various functional groups, such as carbamoyl and sulfanyl moieties, which contribute to its biological activity. This article reviews the available literature on its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is C29H25ClFN5O4S with a molecular weight of 594.06 g/mol . The presence of multiple functional groups enhances its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar quinazoline derivatives. For instance, compounds containing quinazoline scaffolds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Quinazoline Derivative 1 | 0.125 | S. aureus |
Quinazoline Derivative 2 | 0.250 | E. coli |
Compound of Interest | TBD | TBD |
The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings significantly influence antimicrobial efficacy. The incorporation of halogen substituents has been linked to enhanced activity against resistant strains .
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer properties. A recent study highlighted that compounds similar to our target compound exhibited inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the inhibition of specific kinases associated with cancer progression.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 1.5 | Apoptosis induction |
MCF7 (Breast Cancer) | 0.75 | Cell cycle arrest |
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives have shown promise in various therapeutic areas, including anti-inflammatory and analgesic activities . The ability to modulate inflammatory pathways makes these compounds suitable for treating chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Young Min Na evaluated a series of triazole-alcohol hybrids against fungal pathogens. The results indicated that certain structural modifications led to a four-fold increase in activity against Candida albicans compared to standard treatments .
- Anticancer Properties : Research published in the Journal of Medicinal Chemistry reported that quinazoline-based compounds exhibited potent inhibition against FLT3 kinase, which is critical in acute myeloid leukemia (AML). This finding suggests potential applications in targeted cancer therapies .
Eigenschaften
IUPAC Name |
3-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClFN5O4S/c1-40-24-12-8-18(30)14-23(24)33-26(38)16-41-29-35-21-5-3-2-4-20(21)27-34-22(28(39)36(27)29)11-13-25(37)32-15-17-6-9-19(31)10-7-17/h2-10,12,14,22H,11,13,15-16H2,1H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGKGDMPPOEQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClFN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.